1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
Description
1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5) is a chiral piperidine derivative with a molecular formula of C₁₇H₂₃NO₄ and a molecular weight of 305.37 g/mol . It is primarily used as a laboratory chemical and intermediate in the synthesis of pharmaceuticals or agrochemicals . The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances stability during synthetic reactions, and a phenyl substituent at the 4-position of the piperidine ring, contributing to steric and electronic modulation .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(14(11-18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRXHCZPUWORFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622547 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221141-79-3 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of Piperidine Nitrogen
- Starting from 4-(2-bromophenyl)piperidine , the nitrogen is protected by reaction with di-tert-butyl dicarbonate .
- The reaction is typically performed in a solvent such as tetrahydrofuran (THF) or a THF/water mixture.
- A base such as sodium carbonate , potassium carbonate , or a sterically hindered amine like N,N-diisopropylethylamine is used to facilitate the reaction.
- Conditions: Temperature range of 10°C to 30°C, reaction time between 1 to 6 hours.
- The product, tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate , is isolated by filtration, chromatography, or recrystallization.
Formation of Organolithium Intermediate and Carboxylation
- The brominated Boc-protected intermediate is treated with an alkyl lithium reagent (e.g., n-butyllithium or tert-butyllithium) in an anhydrous solvent such as THF.
- Reaction conditions are stringent: low temperature range from -100°C to -60°C, with 1.1 to 1.3 equivalents of alkyl lithium reagent.
- The in situ formed organolithium species (2-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl lithium) is then reacted with carbon dioxide (dry ice) added portionwise over 1 to 4 hours.
- The reaction mixture is stirred for 6 to 24 hours to ensure complete carboxylation.
- The resulting product is 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid , which can be isolated by conventional methods.
Reduction and Functional Group Transformations
- In some synthetic routes, the carboxylic acid intermediate undergoes reduction using borane dimethyl sulfide complex or borane-THF complex .
- Conditions include refluxing in THF for 1 hour, followed by quenching with methanol.
- Workup involves extraction with ethyl acetate and washing with aqueous acid and base solutions.
- This step converts carboxylic acid groups into hydroxymethyl derivatives or other functional groups as needed for further elaboration.
Reaction Conditions and Yields Summary Table
| Step | Reagents/Conditions | Temperature | Time | Product/Intermediate | Notes |
|---|---|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, Na2CO3 or K2CO3, THF/water | 10°C to 30°C | 1–6 hours | tert-Butyl 4-(2-bromophenyl)piperidine-1-carboxylate | Base facilitates Boc protection |
| Organolithium Formation & Carboxylation | n-Butyllithium or tert-butyllithium, CO2, THF | -100°C to -60°C | 0.5–3 h (lithiation), 6–24 h (carboxylation) | 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid | Strict anhydrous, low temp conditions |
| Reduction | Borane dimethyl sulfide or borane-THF complex, reflux | Room temp to reflux | 1 hour | Hydroxymethyl derivatives or reduced acids | Quenched with MeOH, purified by extraction |
Research Findings and Notes
- The Boc protecting group is essential for stabilizing the piperidine nitrogen during organolithium formation and subsequent carboxylation steps, preventing unwanted side reactions.
- The use of alkali metal carbonates or sterically hindered amines as bases in Boc protection improves yield and purity.
- Low temperature control during lithiation is critical to avoid side reactions and decomposition of sensitive intermediates.
- The carboxylation with carbon dioxide is performed under excess dry ice to drive the reaction to completion.
- Reduction steps using borane complexes are efficient for converting carboxylic acids to alcohols or other derivatives, facilitating further synthetic transformations.
- Purification typically involves filtration, chromatography, and recrystallization to obtain high-purity products suitable for pharmaceutical applications.
Additional Synthetic Routes and Stereochemical Considerations
- Alternative methods involve stereoselective synthesis starting from aziridines or chloromethyl piperidines, using hydrolysis and nucleophilic substitution reactions under microwave irradiation or reflux conditions.
- These methods allow access to stereodefined piperidine carboxylic acids with potential biological relevance.
- Attempts to induce dehydrochlorination or double bond migration in chloromethyl intermediates have yielded complex mixtures, indicating the need for careful reaction design.
- Reduction of nitrile intermediates with lithium aluminum hydride can lead to bicyclic amine products, showing the versatility of functional group transformations on the piperidine scaffold.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles.
Oxidation and Reduction: The phenyl group and piperidine ring can undergo oxidation and reduction reactions, respectively, under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol, or trimethylsilyl iodide followed by methanol.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Deprotection: The major product is the free amine derivative of the piperidine compound.
Substitution: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.
Oxidation and Reduction: Oxidized or reduced forms of the phenyl group or piperidine ring, respectively.
Scientific Research Applications
Pharmaceutical Applications
1.1 Synthesis of Opioid Analogs
One of the key applications of 1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid is its use as an intermediate in the synthesis of opioid receptor ligands. These ligands are essential for developing analgesics with improved efficacy and reduced side effects. The compound's structure allows for modifications that can enhance receptor affinity and selectivity.
1.2 Development of Antidepressants
Research indicates that derivatives of this compound may exhibit antidepressant properties. The incorporation of the piperidine ring is crucial as it can mimic neurotransmitter structures, potentially leading to compounds that modulate serotonin or norepinephrine levels effectively.
1.3 Neuroprotective Agents
Studies have shown that certain derivatives of BOC-4-phenylnipecotic acid may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound’s ability to cross the blood-brain barrier is a significant factor in its therapeutic potential.
Medicinal Chemistry
2.1 Structure-Activity Relationship (SAR) Studies
The compound serves as a scaffold in SAR studies aimed at optimizing the pharmacological profiles of new drugs. By modifying the phenyl and piperidine moieties, researchers can systematically evaluate how changes affect biological activity, leading to the discovery of more potent and selective agents.
2.2 Prodrug Development
The tert-butoxycarbonyl (BOC) group is often utilized in prodrug strategies to enhance solubility and bioavailability. Compounds derived from this compound can be designed to release active pharmaceutical ingredients upon metabolic conversion, improving therapeutic outcomes.
Case Studies
Mechanism of Action
The mechanism of action of 1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group provides steric hindrance, protecting the amine from unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in further chemical transformations .
Comparison with Similar Compounds
Key Properties and Hazards:
- GHS Classification : Acute oral toxicity (Category 4), skin irritation (Category 2), eye irritation (Category 2A), and respiratory irritation (Category 3) .
- Safety Precautions : Requires personal protective equipment (PPE) including gloves, goggles, and respiratory protection to avoid inhalation or dermal exposure .
- Stability : Stable under recommended storage conditions; incompatible with strong oxidizing agents .
Comparison with Similar Compounds
Structurally analogous piperidine derivatives share the Boc-protected core but differ in substituent positions, functional groups, and stereochemistry. Below is a detailed comparison based on available
Structural and Functional Analogues
Regulatory and Commercial Considerations
- Fluorinated derivatives (e.g., 934342-39-9) are sold by specialized suppliers like American Elements at $247.26/g (based on molecular weight) .
Biological Activity
1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid, also known as (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid, is a compound with significant potential in medicinal chemistry. Its structure includes a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functionality, which contribute to its biological activity. This article reviews the biological properties, synthesis, and relevant case studies of this compound.
- Molecular Formula : C17H23NO4
- CAS Number : 170838-49-0
- Molecular Weight : 305.38 g/mol
- Purity : 97% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, enhancing its affinity for target proteins. The piperidine ring structure is known to influence receptor binding and modulation.
Biological Activity
Recent studies have highlighted the compound's potential as a dual inhibitor of malate dehydrogenase (MDH) enzymes, which are implicated in various metabolic pathways linked to cancer progression. The compound exhibited moderate inhibitory activity against MDH1 and MDH2, with IC50 values reported as follows:
| Compound | MDH1 IC50 (μM) | MDH2 IC50 (μM) |
|---|---|---|
| This compound | 3.33 ± 0.18 | 2.24 ± 0.09 |
These results suggest that structural modifications can enhance selectivity and potency against specific MDH isoforms .
Case Studies
- Lung Cancer Research : A study investigated the effects of the compound on A549 lung cancer cells under hypoxic conditions. The results indicated that the compound significantly reduced the expression of CD73, a critical enzyme that modulates tumor immune evasion by producing adenosine . This finding supports the potential use of the compound in immunotherapeutic strategies.
- Synthesis and Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications to the phenyl ring and piperidine structure could lead to improved inhibitory profiles against MDH enzymes. For instance, substituting different alkyl chains on the piperidine ring was shown to affect both potency and selectivity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid, and how can intermediates be characterized?
- Methodology : A multi-step synthesis is typical, involving Boc-protection of the piperidine ring followed by phenyl group introduction. For example, a palladium-catalyzed coupling (e.g., tert-butyl XPhos with cesium carbonate) under inert atmosphere at 40–100°C can facilitate aryl bond formation . Intermediate characterization requires NMR (¹H/¹³C) and LC-MS to confirm structural integrity and purity.
- Safety Note : Use respiratory and eye protection during synthesis due to hazardous reagents (e.g., palladium catalysts) .
Q. What safety protocols are essential for handling this compound in the laboratory?
- PPE Requirements : Wear protective gloves (nitrile or neoprene), eye/face protection (goggles), and lab coats. Respiratory protection is advised if dust or aerosols form .
- First Aid : For skin contact, wash immediately with soap/water. Eye exposure requires 15-minute rinsing with water. Inhalation necessitates moving to fresh air and medical consultation .
Q. How should this compound be stored to maintain stability?
- Storage Conditions : Store in a dry, cool environment (2–8°C) in sealed containers to prevent moisture absorption and degradation. Avoid exposure to light, as it may induce photochemical reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Optimization Strategies :
- Catalyst Selection : Palladium diacetate with tert-butyl XPhos enhances coupling efficiency in arylations .
- Temperature Control : Stepwise heating (40–100°C) minimizes side reactions.
- Purification : Use column chromatography (silica gel) or recrystallization from acetonitrile/water mixtures to isolate high-purity product (>95%) .
Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point, solubility)?
- Analytical Validation :
- Melting Point : Compare DSC (Differential Scanning Calorimetry) data across batches to identify impurities affecting thermal behavior.
- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane) under controlled humidity. Discrepancies may arise from hygroscopicity or polymorphic forms .
Q. What advanced analytical techniques are suitable for structural elucidation and impurity profiling?
- Techniques :
- NMR Spectroscopy : 2D NMR (COSY, HSQC) confirms stereochemistry (e.g., (3S,4R) configuration) .
- HPLC-MS : Detects impurities at trace levels (<0.1%) using C18 columns and acetonitrile/water gradients .
- X-ray Crystallography : Resolves crystal structure for absolute configuration determination, critical for drug development .
Q. How can solubility challenges in aqueous buffers be addressed for biological assays?
- Strategies :
- Co-solvents : Use DMSO (≤5% v/v) to enhance solubility while maintaining assay compatibility.
- pH Adjustment : Ionize the carboxylic acid group at pH >7 (e.g., sodium bicarbonate buffer) to improve aqueous solubility .
Q. What are the potential applications of this compound in drug discovery, and how can structural analogs be designed?
- Applications : Serves as a building block for protease inhibitors or kinase modulators due to its rigid piperidine scaffold.
- Analog Design :
- Substitution : Replace the phenyl group with heteroaromatics (e.g., pyridinyl) to modulate lipophilicity.
- Boc Deprotection : Remove the tert-butoxycarbonyl group under acidic conditions (TFA/DCM) to generate free amines for further functionalization .
Data Contradiction Analysis
- Example : Conflicting reports on physical state (e.g., "light yellow solid" vs. amorphous powder) may stem from differing crystallization conditions. Reproduce synthesis under standardized conditions (e.g., slow evaporation from ethanol) and characterize via PXRD to identify crystalline vs. amorphous forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
